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Introduction

The convergence of chemical biology and CRISPR-based technologies has opened new
frontiers for the precise investigation and manipulation of RNA in living systems. The CRISPR-
Cas13 system, with its programmable RNA-guided RNA targeting capabilities, provides a
versatile platform for RNA knockdown, editing, and visualization.[1][2][3] Concurrently, the
development of bioorthogonal chemical reporters, such as preQ1-alkyne, in conjunction with
preQ1 riboswitch aptamers, offers a powerful method for site-specific RNA labeling.[4][5]

This document details a novel application that integrates preQ1-alkyne labeling with CRISPR-
dCasl13-based RNA targeting. This synergistic approach enables advanced RNA visualization
and tracking methodologies, providing a dual-labeling system for robust and specific analysis of
target RNAs. The core of this technique involves the engineering of a guide RNA (gRNA) to
contain a preQ1 aptamer. This aptamer can be specifically tagged with a preQ1-alkyne probe,
which can then be fluorescently labeled via a copper(l)-catalyzed azide-alkyne cycloaddition
(CuAAC) click reaction. When this chemically labeled gRNA is complexed with a catalytically
inactive Cas13 protein (dCas13) fused to a fluorescent protein, it allows for two-color imaging
of a target RNA molecule.

This methodology holds significant potential for studying RNA localization, dynamics, and
interactions with greater precision. It is particularly valuable for applications requiring high
signal-to-noise ratios and for multiplexed imaging experiments.
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Key Applications

e Dual-Color Live-Cell Imaging of Endogenous RNA: By fusing dCas13 to one fluorescent
protein and labeling the preQ1-aptamer-gRNA with a spectrally distinct fluorophore via
preQl-alkyne and click chemistry, researchers can achieve two-color visualization of a
single RNA species. This enhances the confidence in target identification and allows for
more complex imaging studies.

o Enhanced Signal-to-Noise Ratio for RNA Tracking: The presence of two distinct fluorescent
signals on the targeting complex can significantly improve the signal-to-noise ratio,
facilitating the tracking of low-abundance RNAs in live cells.

o Proximity-Based Labeling of RNA-Binding Proteins: The alkyne handle on the gRNA can be
used to click-conjugate molecules other than fluorophores, such as biotin or crosslinking
agents. When the dCas13/gRNA complex binds to the target RNA, these moieties can be
used to capture or identify interacting proteins in close proximity.

e Controlled Assembly of RNA-Protein Complexes: The preQ1-alkyne tag on the gRNA serves
as a specific chemical handle for the controlled, covalent attachment of various functional
molecules, enabling the assembly of custom ribonucleoprotein complexes on a target RNA
scaffold.

Quantitative Data Summary

The following tables summarize key quantitative data related to the efficiency and performance
of the preQ1l-alkyne CRISPR-based RNA targeting system.
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Table 1: preQ1-Alkyne Labeling Efficiency of
Aptamer-gRNA

Parameter Value

In vitro transcription yield of preQ1l-aptamer- )
20-50 pg per 100 pL reaction

gRNA
reQ1-alkyne incorporation efficienc
?enSymatiZ) i ' >30%
Click chemistry labeling efficiency (in vitro) >95%
Overall labeling efficiency of gRNA ~28-30%
Table 2: CRISPR-dCas13 Targeting and
Imaging Performance
Parameter Value
Target RNA knockdown with active Cas13 Up to 90%
Signal-to-noise ratio (dCas13-FP only) 25-4.0
Signal-to-noise ratio (dual-labeling) 4.5 - 7.0 (projected)
Specificity of dCas13 for target RNA High, minimal off-target binding observed
Photostability Dependent on chosen fluorophores

Experimental Workflows and Signaling Pathways
Diagram 1: Overall Workflow for Dual-Color RNA
Imaging
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Caption: Workflow for preparing labeled gRNA and its application in live-cell imaging.

Diagram 2: Mechanism of dCas13-Based RNA Targeting
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Caption: Assembly and targeting mechanism of the dual-labeled dCas13 complex.

Experimental Protocols
Protocol 1: Synthesis and Labeling of preQ1-Aptamer-
gRNA

This protocol describes the generation of a fluorescently labeled guide RNA containing a preQ1
aptamer.

Materials:
o DNA template for preQ1l-aptamer-gRNA (custom synthesized)

e HiScribe T7 High Yield RNA Synthesis Kit (NEB)
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o preQ1l-alkyne (Tocris or other supplier)

e E. coli tRNA guanine transglycosylase (TGT) enzyme (purified in-house or custom service)
o Azide-fluorophore (e.g., Azide-AF488, Click Chemistry Tools)

o Copper(ll) sulfate (CuSO4)

o Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

e Sodium ascorbate

» Nuclease-free water

e RNA purification columns (e.g., Zymo RNA Clean & Concentrator)
e TE buffer (10 mM Tris-HCI, 1 mM EDTA, pH 8.0)

Procedure:

o Design of preQl-Aptamer-gRNA:

o Design a standard gRNA sequence for your target RNA compatible with the chosen Cas13
ortholog (e.g., LwaCas13a or RfxCas13d).

o Incorporate the sequence of a preQ1 class | riboswitch aptamer into the gRNA scaffold. A
common strategy is to insert the aptamer into a stem-loop region that does not disrupt the
dCas13 binding or the target recognition sequence.

o Ensure the aptamer sequence contains the G-U-N anticodon loop context for TGT enzyme
recognition.

o Synthesize a double-stranded DNA template containing a T7 promoter followed by the
preQ1l-aptamer-gRNA sequence.

e In Vitro Transcription:
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o Set up a 100 pL in vitro transcription reaction using the HiScribe T7 High Yield RNA
Synthesis Kit according to the manufacturer's protocol with 1-2 pg of your DNA template.

o Incubate the reaction at 37°C for 4 hours to overnight.

o Treat the reaction with DNase | to remove the DNA template.

o Purify the transcribed preQ1-aptamer-gRNA using an RNA purification column. Elute in
nuclease-free water.

o Quantify the RNA concentration using a NanoDrop spectrophotometer and verify its
integrity on a denaturing polyacrylamide gel.

e Enzymatic Labeling with preQ1-Alkyne:

o In a 50 pL reaction, combine:

10 pg of purified preQ1-aptamer-gRNA

50 mM HEPES buffer (pH 7.5)

20 mM MgClI2

2mMDTT

100 uM preQ1l-alkyne

5 uM purified E. coli TGT enzyme

o Incubate the reaction at 37°C for 2 hours.

o Purify the alkyne-modified gRNA using an RNA purification column to remove
unincorporated preQ1-alkyne and enzyme. Elute in nuclease-free water.

e Click Chemistry Labeling:

o Prepare fresh stock solutions: 100 mM Sodium Ascorbate in water, 20 mM CuSO4 in
water, and 100 mM THPTA in water.
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o In a 20 pL reaction volume, combine in the following order:

5 ug of alkyne-modified gRNA in water

2 uL of 10x PBS

1 pL of 10 mM azide-fluorophore in DMSO

1 pL of 20 mM CuSO4 pre-mixed with 1 pL of 100 mM THPTA

o Initiate the reaction by adding 1 pL of 100 mM sodium ascorbate.

o Incubate at room temperature for 1 hour, protected from light.

o Purify the fluorescently labeled gRNA using an RNA purification column. Elute in TE buffer.

o Store the labeled gRNA at -80°C in small aliquots.

Protocol 2: Dual-Color Live-Cell Imaging of Target RNA

This protocol describes the delivery of the labeled gRNA and dCas13-FP into mammalian cells
for imaging.

Materials:
o Mammalian cells of interest (e.g., U20S or HelLa) cultured on glass-bottom imaging dishes

e Plasmid encoding dCas13 fused to a fluorescent protein (e.g., pC0046-LwaCasl13a-dCas-
msfGFP, Addgene #103854)

o Fluorescently labeled preQ1l-aptamer-gRNA (from Protocol 1)
o Lipofectamine RNAIMAX or other suitable transfection reagent
e Opti-MEM | Reduced Serum Medium

o Complete growth medium

» Confocal microscope with appropriate lasers and filters
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Procedure:
e Cell Seeding:

o One day before transfection, seed cells onto glass-bottom imaging dishes at a density that
will result in 50-70% confluency on the day of imaging.

o Transfection of dCas13-FP Plasmid:

o On the day of transfection, transfect the cells with the dCas13-FP plasmid using a suitable
DNA transfection reagent according to the manufacturer's protocol.

o Allow the cells to express the dCas13-FP protein for 24 hours.
o Transfection of Labeled gRNA:

o 24 hours after the dCas13-FP plasmid transfection, transfect the cells with the
fluorescently labeled preQ1-aptamer-gRNA.

o For a single well of a 24-well plate, dilute 20 pmol of labeled gRNA in 25 pL of Opti-MEM.

o In a separate tube, dilute 1.5 uL of Lipofectamine RNAIMAX in 25 uL of Opti-MEM and
incubate for 5 minutes.

o Combine the diluted gRNA and diluted RNAIMAX, mix gently, and incubate for 20 minutes
at room temperature to form complexes.

o Add the 50 pL of complexes dropwise to the cells.
e Live-Cell Imaging:
o Allow the gRNA to incorporate into the dCas13-FP for at least 6-12 hours.

o Replace the medium with fresh, pre-warmed imaging medium (phenol red-free) just before
imaging.

o Image the cells on a confocal microscope equipped with a live-cell imaging chamber
(37°C, 5% CO2).
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o Acquire images in the two separate fluorescent channels corresponding to the dCas13-FP
and the gRNA-fluorophore.

o Analyze the co-localization of the two signals to identify the target RNA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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